molecular formula C9H11ClOZn B3258813 2-Ethoxybenzylzinc chloride CAS No. 308796-28-3

2-Ethoxybenzylzinc chloride

Cat. No. B3258813
CAS RN: 308796-28-3
M. Wt: 236 g/mol
InChI Key: YCKZPPSWLRTWAN-UHFFFAOYSA-M
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Description

2-Ethoxybenzylzinc chloride is a chemical compound that can be used in scientific experiments. It has a linear formula of C2H5OC6H4CH2ZnCl and a molecular weight of 236.03 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C2H5OC6H4CH2ZnCl . This indicates that the molecule consists of an ethoxybenzyl group (C2H5OC6H4CH2) bonded to a zinc atom, which is further bonded to a chloride atom .


Physical And Chemical Properties Analysis

This compound is a solution with a concentration of 0.5 M in tetrahydrofuran (THF). It has a density of 0.955 g/mL at 25 °C and should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Resolution of Amino Acids

2-Ethoxybenzylzinc chloride has been utilized in the synthesis of specific amino acids. For instance, o-Hydroxy-DL-phenylalanine-2-14C was prepared using o-methoxybenzyl chloride, which is structurally similar to this compound, and demonstrated the potential of these compounds in stereo-specific reactions (Petitclerc, D'iorio, & Benoiton, 1969).

Polymer Synthesis and DNA Interactions

The compound has been explored in the development of light-switchable polymers. For example, a study described the synthesis of a novel cationic polymer by free-radical polymerization, involving compounds like o-nitrobenzyl 2-chloroacetate, structurally related to this compound. These polymers exhibited interesting interactions with DNA and showed antibacterial activity (Sobolčiak et al., 2013).

Studying Carbocation Intermediates

Research has also focused on understanding the behavior of carbocation intermediates using derivatives of 4-methoxybenzyl, akin to this compound. These studies provide insights into the kinetics of such intermediates and their reaction pathways (Amyes & Richard, 1990).

Safety and Hazards

2-Ethoxybenzylzinc chloride is classified as a flammable liquid (Category 2), acute oral toxicity (Category 4), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3). It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

Future Directions

While specific future directions for 2-Ethoxybenzylzinc chloride are not mentioned in the sources I found, organozinc compounds continue to be a topic of research due to their utility in organic synthesis .

Mechanism of Action

Target of Action

2-Ethoxybenzylzinc chloride is a chemical compound with the molecular formula C9H11ClOZn

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical species. For instance, the compound is typically stored at 2-8°C , suggesting that its stability may be temperature-dependent.

properties

IUPAC Name

chlorozinc(1+);1-ethoxy-2-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.ClH.Zn/c1-3-10-9-7-5-4-6-8(9)2;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKZPPSWLRTWAN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1[CH2-].Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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